![molecular formula C18H24N2O3S2 B3316457 N-(sec-butyl)-2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)acetamide CAS No. 953959-97-2](/img/structure/B3316457.png)
N-(sec-butyl)-2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)acetamide
Overview
Description
N-(sec-butyl)-2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)acetamide, also known as DMBT, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic properties. DMBT belongs to the class of thiazole compounds and is synthesized through a multi-step process involving the use of various reagents and catalysts. In
Mechanism of Action
The mechanism of action of N-(sec-butyl)-2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been found to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the breakdown of extracellular matrix proteins. It has also been found to inhibit the activity of nuclear factor-kappaB (NF-κB), which is a transcription factor involved in the regulation of various genes involved in inflammation and cancer. Additionally, this compound has been found to inhibit the activity of protein kinase C (PKC), which is involved in the regulation of various cellular processes.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). This compound has also been found to inhibit the activity of MMPs, which are involved in the breakdown of extracellular matrix proteins. Moreover, this compound has been found to inhibit the growth of various cancer cells and exhibit anti-bacterial properties.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(sec-butyl)-2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)acetamide in lab experiments is its potential therapeutic properties, which make it a promising candidate for the development of new drugs. Moreover, this compound has been found to exhibit low toxicity, which makes it a safe compound to use in lab experiments. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which makes it difficult to administer in vivo.
Future Directions
There are several future directions for the study of N-(sec-butyl)-2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)acetamide. One direction is the development of new drugs based on the structure of this compound. Another direction is the investigation of the mechanism of action of this compound in more detail. Moreover, further studies are needed to explore the potential of this compound in the treatment of various diseases such as cancer and inflammation. Additionally, the development of new synthesis methods for this compound with improved yields and purity is also an area of future research.
Scientific Research Applications
N-(sec-butyl)-2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)acetamide has been extensively studied for its potential therapeutic properties in various scientific research applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. This compound has been found to inhibit the growth of various cancer cells such as breast, lung, and colon cancer cells. It has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Moreover, this compound has been found to exhibit anti-bacterial properties by inhibiting the growth of various bacterial strains.
properties
IUPAC Name |
N-butan-2-yl-2-[2-[(3,5-dimethoxyphenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3S2/c1-5-12(2)19-17(21)8-14-11-25-18(20-14)24-10-13-6-15(22-3)9-16(7-13)23-4/h6-7,9,11-12H,5,8,10H2,1-4H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMUKFKQVLVOKLH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)CC1=CSC(=N1)SCC2=CC(=CC(=C2)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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